molecular formula C7H4N2O B14456509 [2-(Furan-2-yl)ethenylidene]cyanamide CAS No. 75121-68-5

[2-(Furan-2-yl)ethenylidene]cyanamide

Cat. No.: B14456509
CAS No.: 75121-68-5
M. Wt: 132.12 g/mol
InChI Key: KOIVPKVUUUCKIQ-UHFFFAOYSA-N
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Description

[2-(Furan-2-yl)ethenylidene]cyanamide is a cyanamide derivative featuring a conjugated ethenylidene group bridging a furan-2-yl moiety and a cyanamide (-NH-CN) functional group. The furan ring contributes aromaticity and electronic effects, while the cyanamide group may influence reactivity, stability, and bioactivity. This compound’s structural uniqueness lies in its ethenylidene linker, distinguishing it from thiazolidine- or hydrazone-based analogs .

Properties

CAS No.

75121-68-5

Molecular Formula

C7H4N2O

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C7H4N2O/c8-6-9-4-3-7-2-1-5-10-7/h1-3,5H

InChI Key

KOIVPKVUUUCKIQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=C=NC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Furan-2-yl)ethenylidene]cyanamide typically involves the reaction of furan derivatives with cyanamide under specific conditions. One common method is the condensation reaction between furan-2-carbaldehyde and cyanamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[2-(Furan-2-yl)ethenylidene]cyanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanamide group to other functional groups.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

[2-(Furan-2-yl)ethenylidene]cyanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(Furan-2-yl)ethenylidene]cyanamide involves its interaction with specific molecular targets and pathways. The furan ring and cyanamide group can participate in various biochemical reactions, leading to the modulation of biological processes. For example, the compound may inhibit certain enzymes or interact with cellular receptors, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidine Cyanamides

Structural Differences :

  • Core Structure: Thiazolidine derivatives (e.g., (Z)-N-(3-(5-(2-chlorophenyl)furan-2-carbonyl)thiazolidin-2-ylidene)cyanamide, 1 in ) replace the ethenylidene group with a thiazolidine ring (a five-membered ring containing nitrogen and sulfur).
  • Substituents: Electron-withdrawing groups (e.g., Cl, NO₂) on aromatic rings enhance bioactivity. For example, chlorophenyl-substituted thiazolidine cyanamides exhibit potent E. coli β-glucuronidase inhibition (), likely due to increased electrophilicity .

Physical Properties :

  • Crystallography data () reveal Z-configurations and hydrogen-bonded networks, which stabilize the molecular structure. For example, (Z)-N-{3-[1-(4-Chlorophenyl)ethyl]thiazolidin-2-ylidene}cyanamide crystallizes in the orthorhombic space group P2₁2₁2₁ with a = 5.8850 Å, b = 7.5965 Å, c = 28.273 Å .
Thiazolyl Hydrazones with Furan Moieties

Structural Differences :

  • Linker Group: Hydrazone (-NH-N=CH-) bridges replace the cyanamide group, as seen in .

Bioactivity :

  • Antifungal Activity : Derivatives with 4-chloro-2-nitrophenyl substituents (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole) exhibit MIC = 250 µg/mL against Candida utilis, though less potent than fluconazole (MIC = 2 µg/mL) .
  • Anticancer Activity : Chlorophenyl-substituted hydrazones show moderate cytotoxicity (MCF-7 IC₅₀ = 125 µg/mL), comparable to thiazolidine cyanamides .

Substituent Effects :

  • Nitro groups (-NO₂) enhance antifungal activity but may increase toxicity, whereas methoxy (-OMe) groups reduce efficacy .
Other Cyanamides and Furan Derivatives

Stability and Decomposition :

  • Cyanamide decomposes in soil to release ammonia and nitrate, suggesting agricultural utility (). By contrast, dicyanodiamide resists decomposition, highlighting the cyanamide group’s sensitivity to environmental conditions .

Pharmaceutical Analogs :

  • Ranitidine derivatives () incorporate furan-2-yl groups but feature sulphanyl and dimethylamino substituents, underscoring the furan ring’s versatility in drug design .

Toxicity Considerations :

  • 2-Cyano-N-[(methylamino)carbonyl]acetamide () lacks comprehensive toxicity data, emphasizing the need for caution when handling cyanamide derivatives .

Data Tables

Table 1: Bioactivity Comparison of Key Analogs
Compound Class Target Activity Key Substituents Efficacy (IC₅₀/MIC) Reference
Thiazolidine cyanamide (e.g., 1 ) E. coli β-glucuronidase inhibition 2-Cl, furan-2-carbonyl Not quantified
Thiazolyl hydrazone Antifungal (C. utilis) 4-Cl-2-NO₂, 4-F MIC = 250 µg/mL
Thiazolidine cyanamide Cytotoxicity (MCF-7) 4-Cl IC₅₀ = 125 µg/mL
Table 2: Crystallographic Data for Thiazolidine Cyanamides
Parameter Value ()
Space group P2₁2₁2₁
Unit cell dimensions (Å) a = 5.8850, b = 7.5965, c = 28.273
Volume (ų) 1264.0
Hydrogen bonding C–H⋯S interactions

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